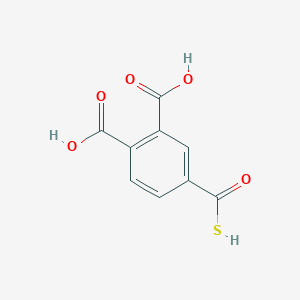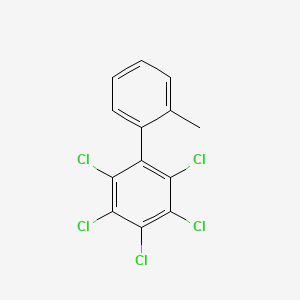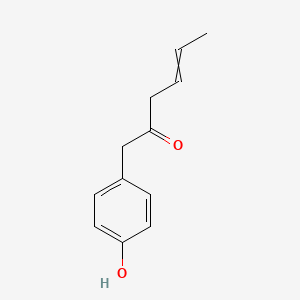![molecular formula C8H13ClO2 B14587295 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-76-1](/img/structure/B14587295.png)
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of 1-pentanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The chloromethyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentanone, 1-[3-(bromomethyl)oxiranyl]-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Pentanone, 1-[3-(hydroxymethyl)oxiranyl]-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the ketone, epoxide, and chloromethyl groups makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
61170-76-1 |
|---|---|
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)oxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C8H13ClO2/c1-2-3-4-6(10)8-7(5-9)11-8/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
VQMBOCSPMGDXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)


![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)



![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
